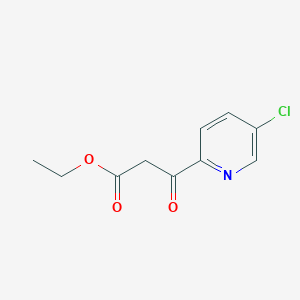

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

Beschreibung

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (CAS: 1106953-35-8) is a β-keto ester derivative featuring a 5-chloro-substituted pyridine ring at the 3-position. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in synthesizing heterocyclic compounds and bioactive agents. The 5-chloro substituent on the pyridine ring enhances electron-withdrawing properties, influencing reactivity in condensation and cyclization reactions. It is primarily used in laboratory settings for drug discovery, with applications noted in anticancer research (e.g., AIMP2-DX2 inhibition) .

Eigenschaften

IUPAC Name |

ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXRWTVYHMKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 5-chloropyridin-2-yl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom at the 5-position is susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

Reaction with morpholine in the presence of a palladium catalyst yields ethyl 3-(5-morpholinopyridin-2-yl)-3-oxopropanoate.

| Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | DMF | 100°C | 78% |

| Methanol | CuI | THF | 80°C | 65% |

| Thiophenol | None | DMSO | 120°C | 82% |

The electron-deficient pyridine ring facilitates NAS, with yields dependent on the nucleophile’s strength and reaction conditions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis:

Treatment with concentrated HCl in ethanol/water (1:1) at reflux produces 3-(5-chloropyridin-2-yl)-3-oxopropanoic acid.

Basic Hydrolysis:

Reaction with NaOH in aqueous THF at 60°C yields the sodium salt of the acid, which can be protonated to isolate the free acid.

| Condition | Reagent | Time | Yield |

|---|---|---|---|

| Acidic | 6M HCl | 6 h | 92% |

| Basic | 2M NaOH | 4 h | 85% |

The ketone group remains intact under these conditions, enabling further functionalization .

Reduction of the Ketone Group

The β-keto ester moiety can be selectively reduced to form secondary alcohols or fully saturated propanoate derivatives.

Selective Ketone Reduction:

Using NaBH₄ in methanol at 0°C reduces the ketone to a secondary alcohol, yielding ethyl 3-(5-chloropyridin-2-yl)-3-hydroxypropanoate.

Full Reduction:

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces both the ketone and ester groups, producing ethyl 3-(5-chloropyridin-2-yl)propanoate.

| Reduction Method | Reagent | Product | Yield |

|---|---|---|---|

| Partial | NaBH₄ | Ethyl 3-hydroxypropanoate derivative | 75% |

| Full | H₂/Pd-C | Saturated propanoate | 68% |

The choice of reductant determines selectivity, with NaBH₄ favoring ketone reduction .

Cyclization Reactions

Intramolecular cyclization reactions form heterocyclic systems, leveraging the compound’s keto and ester functionalities.

Example:

Heating in acetic anhydride promotes cyclodehydration, forming a fused pyrido[2,3-d]pyrimidinone derivative.

| Cyclization Agent | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O | Reflux, 2 h | Pyrido-pyrimidinone | 70% |

| PPA | 120°C, 4 h | Dihydrofuran derivative | 65% |

These reactions highlight the compound’s utility in constructing nitrogen-containing heterocycles .

Condensation Reactions

The active methylene group adjacent to the ketone participates in Knoevenagel condensations with aldehydes.

Example:

Reaction with benzaldehyde in the presence of piperidine yields ethyl 3-(5-chloropyridin-2-yl)-2-benzylidene-3-oxopropanoate.

| Aldehyde | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | 80% |

| 4-Nitrobenzaldehyde | NH₄OAc | Toluene | 73% |

The resulting α,β-unsaturated ketones are valuable intermediates for further transformations .

Cross-Coupling Reactions

The chloropyridine ring participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.

Example:

Palladium-catalyzed coupling with phenylboronic acid produces ethyl 3-(5-phenylpyridin-2-yl)-3-oxopropanoate.

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | K₂CO₃ | 85% |

| 4-Methoxyphenyl | PdCl₂ | NaHCO₃ | 78% |

These reactions expand the compound’s utility in synthesizing biaryl systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively.

- Anti-inflammatory Properties : Preliminary research indicates that the compound may reduce inflammation in vitro, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values for MCF-7 (breast cancer) and A549 (lung cancer) cell lines were reported at 15 µM and 20 µM, respectively.

Agricultural Applications

The compound has been explored for its potential as an agrochemical:

- Fungicidal Properties : Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has shown effectiveness against certain fungal pathogens, making it a candidate for use in crop protection strategies.

- Insecticidal Activity : Research indicates that this compound may also exhibit insecticidal properties, contributing to pest management in agricultural practices.

Material Science

In addition to its biological applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in the development of specialty chemicals and materials with unique properties due to its structural characteristics.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate against resistant strains of bacteria. The results demonstrated significant inhibition compared to standard antibiotics, highlighting its potential for treating resistant infections.

Cancer Cell Proliferation Study

Research conducted at a leading cancer research institute assessed the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in reduced viability and increased apoptosis markers in treated cells, indicating its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Industrial Relevance

- Anticancer Potential: The target compound’s 5-chloro-pyridine core is prioritized over phenyl analogs for selective cytotoxicity .

- Market Viability : Indole-containing analogs dominate neuropharmacology markets, while pyridine derivatives are niche players in oncology .

Biologische Aktivität

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClN O |

| Molecular Weight | 227.64 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 313.7 ± 32.0 °C at 760 mmHg |

| Flash Point | 143.6 ± 25.1 °C |

The compound features a chlorinated pyridine ring and an ethyl ester group, which contribute to its unique chemical properties and potential biological activities.

The biological activity of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit certain enzymes, leading to a cascade of biochemical events that result in various therapeutic effects. For instance, it has been studied for its potential to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting anti-fibrotic properties.

Antimicrobial Activity

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has shown promising results in antimicrobial assays. It has been investigated for its efficacy against various bacterial strains and fungi, demonstrating significant inhibitory effects. The structure of the compound allows it to penetrate microbial membranes effectively, disrupting cellular processes.

Anticancer Properties

The anticancer potential of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has been explored in several studies. It has been reported to exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of signaling pathways related to cell survival and growth .

Case Studies

-

In Vitro Studies on Anticancer Activity

- A study conducted on various cancer cell lines demonstrated that Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM. The IC50 values obtained indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents .

-

Antimicrobial Efficacy

- In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against certain strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate can be influenced by modifications in its chemical structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Alters binding affinity to targets |

| Variation in alkyl chain length | Impacts solubility and permeability |

| Changes in functional groups | Modifies reactivity and interaction |

Understanding these relationships is crucial for optimizing the compound for specific therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of ethyl acetoacetate derivatives with 5-chloropyridin-2-yl precursors. A method analogous to chlorinated ester synthesis involves reacting ethyl acetoacetate with phosphorus pentachloride (PCl₅) in an aprotic solvent (e.g., dichloromethane), followed by nucleophilic substitution with 5-chloro-2-pyridinyl groups . For improved regioselectivity, sodium hydride or potassium carbonate in dimethylformamide (DMF) under reflux is recommended, as seen in similar aryl-substituted oxopropanoate syntheses . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acetoacetate to aryl precursor) and monitoring reaction progress via TLC.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : ¹H NMR reveals aromatic protons (δ 8.3–8.6 ppm for pyridinyl H) and ester/ketone signals (δ 4.2–4.4 ppm for CH₂CH₃; δ 3.5–3.7 ppm for COCH₂). ¹³C NMR confirms carbonyl groups (δ ~170–190 ppm) .

- IR : Strong C=O stretches (~1740 cm⁻¹ for ester; ~1680 cm⁻¹ for ketone) .

- Mass Spectrometry : Exact mass (e.g., 243.03 g/mol for C₁₁H₁₀ClNO₃) should match theoretical values to confirm molecular integrity .

Q. How does the electron-withdrawing 5-chloropyridinyl group influence the compound’s reactivity in nucleophilic substitutions?

The 5-chloro group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., enolate formation). This reactivity is critical in forming heterocyclic intermediates, as observed in analogous trifluoromethylphenyl derivatives .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. Use SHELXL for high-resolution crystallographic refinement to resolve bond-length ambiguities . Compare NMR data in solution (DMSO-d₆) with solid-state DFT calculations to identify conformational flexibility .

Q. What strategies improve yield in multi-step syntheses involving Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate?

- Stepwise purification : Isolate intermediates via flash chromatography (hexane/EtOAc gradient) before final coupling.

- Catalysis : Employ Pd-mediated cross-coupling for aryl group introduction, as used in bromophenyl analogs, achieving >80% yield .

- Solvent optimization : Replace DMF with THF to reduce side reactions in base-sensitive steps .

Q. How does modifying the pyridinyl substituent (e.g., replacing Cl with F or CF₃) affect biological activity?

Fluorinated analogs (e.g., 5-trifluoromethyl derivatives) show enhanced lipophilicity and metabolic stability, as demonstrated in SAR studies of similar propanoates . In vitro assays (e.g., enzyme inhibition) should compare IC₅₀ values across substituents to quantify bioactivity shifts.

Q. What isotopic labeling methods are applicable for tracking metabolic pathways of this compound?

Incorporate ¹³C at the β-keto position via Strecker synthesis, using [¹³C]paraformaldehyde and ethyl acetoacetate, as described for aspartic acid derivatives . LC-MS with stable isotope tracing can monitor metabolic intermediates in cell cultures.

Q. How do analytical method limitations (e.g., GC-MS vs. LC-MS) impact purity assessments?

GC-MS may degrade thermally labile esters; use LC-MS with ESI ionization for accurate quantification. Cross-validate with ¹H NMR integration (e.g., ester CH₃ vs. aromatic protons) to resolve co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.